4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Description
The compound 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide features a benzamide core substituted with a methyl group at the 4-position. This benzamide is linked via an ethyl chain to a hydrazinyl moiety, which forms an (E)-configured imine bond with a thiophen-2-ylmethylidene group.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
InChI Key |
DKUBEMSKFSKTJR-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide typically involves the condensation of 4-methylbenzoyl hydrazine with thiophene-2-carbaldehyde. The reaction is carried out in an ethanol solvent with a catalytic amount of acetic acid at elevated temperatures (around 80°C) to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: Potential use in the development of new polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the thiophene ring can interact with aromatic amino acids in proteins, affecting their function and stability.
Comparison with Similar Compounds
Key Structural Features :
- Hydrazine linker : Offers sites for tautomerism and metal complexation.
- Thiophene substituent : Contributes electron-rich character and influences solubility.
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Analysis :
Modifications to the Hydrazine-Linked Substituent
Analysis :
Heterocyclic Replacements for Thiophene
Analysis :
- Pyrazole-containing analogs () may exhibit stronger interactions with polar residues in enzyme active sites due to additional nitrogen atoms.
Physicochemical and Spectral Comparisons
Molecular Weight and Solubility
Biological Activity
4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a benzamide core with a thiophene moiety and a hydrazine derivative, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by acylation with appropriate acylating agents such as phenylacetic acid derivatives. The reaction conditions often require solvents like ethanol or methanol and may involve acid or base catalysis to facilitate the reaction steps.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide. For instance, derivatives containing thiophene rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.4 to 1.6 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
In vitro studies have demonstrated that benzamide derivatives exhibit anticancer properties. For example, compounds with similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the thiophene ring and the hydrazine moiety significantly influence biological activity. Electron-withdrawing groups enhance potency, while lipophilicity plays a crucial role in cellular uptake. Compounds with hydrophobic moieties at specific positions on the benzamide scaffold demonstrated increased antibacterial activity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiophene-containing benzamides against several pathogens. The results indicated that modifications in the hydrazine component led to variations in MIC values:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| A | 0.5 | Staphylococcus aureus |
| B | 1.0 | Escherichia coli |
| C | 0.8 | Candida albicans |
This study underscores the potential of these compounds as novel antimicrobial agents .
Cancer Cell Line Study
Another investigation assessed the cytotoxic effects of related benzamide derivatives on cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 12.5 | MCF-7 |
| E | 8.0 | HeLa |
| F | 15.0 | A549 (lung) |
These findings suggest that structural modifications can lead to enhanced anticancer activity, making these compounds candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
